molecular formula C24H29N5O3 B2400953 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea CAS No. 896030-82-3

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No. B2400953
CAS RN: 896030-82-3
M. Wt: 435.528
InChI Key: VKWIGNCADVRYGL-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications

Anxiolytic Activity

Researchers synthesized derivatives of 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea to study their anxiolytic activity. They aimed to explore the tranquilizing effects of these compounds in comparison with known drugs such as diazepam and gidazepam. The study involved evaluating the tranquilizing activity on mice using models like "open field," "corazol convulsions," and "wire test." The derivatives were found to possess anticonvulsant and anxiolytic activities without muscle relaxant effects, indicating a potential absence of GABAergic activity in their action mechanism. These findings suggest that such compounds could be promising in the development of new anxiolytic agents (Demchenko et al., 2020).

Anticancer Properties

Another research focus has been on the modification of certain molecular structures, including the 1,2,4-triazolo[1,5-a]pyridin-2-yl moiety, to investigate their anticancer effects. A study replaced the acetamide group with an alkylurea moiety in a compound showing potent anticancer effects and found that the modified derivatives retained antiproliferative activity against human cancer cell lines. Moreover, these compounds demonstrated reduced acute oral toxicity and inhibited PI3Ks and mTOR, suggesting their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).

Synthesis and Antibacterial Activity

Research has also extended to synthesizing derivatives with 1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl) moiety to explore their antibacterial activity. One study developed methods for synthesizing 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and related compounds, assessing their antimicrobial activity against various bacterial strains and yeast fungi. The results indicated that some derivatives displayed significant antimicrobial activity, comparable or superior to reference drugs like Cefixime and Linezolid, highlighting their potential in creating new antimicrobial agents (Demchenko et al., 2021).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-3-32-21-14-10-19(11-15-21)29(24(30)25-18-8-12-20(31-2)13-9-18)17-23-27-26-22-7-5-4-6-16-28(22)23/h8-15H,3-7,16-17H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWIGNCADVRYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

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